molecular formula C21H24N2O3 B1682762 Tetrahydroalstonine CAS No. 6474-90-4

Tetrahydroalstonine

Cat. No. B1682762
CAS RN: 6474-90-4
M. Wt: 352.4 g/mol
InChI Key: GRTOGORTSDXSFK-DLLGKBFGSA-N
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Description

Tetrahydroalstonine is a heteropentacyclic compound that is (20alpha)-16,17-didehydro-18-oxayohimban which is substituted at position 16 by a methoxycarbonyl group and at position 19 by a methyl group . It is a metabolite found in several plant species . It is also an indole alkaloid isolated from the fruits of Rhazya stricta .


Synthesis Analysis

Tetrahydroalstonine can be synthesized from cathenamine by reductases such as heteroyohimbine synthase (HYS) which can give the mixed stereoisomers ajmalicine and tetrahydroalstonine . The enzyme, tetrahydroalstonine synthase (THAS), is a stereospecific 20R reductase that gives tetrahydroalstonine .


Molecular Structure Analysis

The molecular formula of Tetrahydroalstonine is C21H24N2O3 . Its average mass is 352.427 Da and its monoisotopic mass is 352.178680 Da .


Chemical Reactions Analysis

Reduction of cathenamine by reductases such as heteroyohimbine synthase (HYS) can give the mixed stereoisomers ajmalicine and tetrahydroalstonine . These can be further oxidized by serpentine synthase (SS) or alstonine synthase to give serpentine and alstonine, respectively .


Physical And Chemical Properties Analysis

Tetrahydroalstonine is a white to yellow solid . Its molecular formula is C21H24N2O3 .

Scientific Research Applications

Neuroprotective Effects

Tetrahydroalstonine (THA) has been isolated from Alstonia scholaris and studied for its neuroprotective effects, particularly against oxygen–glucose deprivation/re-oxygenation (OGD/R)-induced neuronal damage. This research focused on primary cortical neurons pre-treated with THA. The findings revealed that THA administration significantly increased cell viability of OGD/R-induced cortical neurons. THA treatment ameliorated autophagic activity and lysosomal dysfunction, which are typically observed at the early stage of OGD/R. Furthermore, THA notably activated the Akt/mTOR pathway, which is generally suppressed after OGD/R induction. These results underscore THA's potential protective effects against neuronal injury through autophagy regulation via the Akt/mTOR pathway (Liao et al., 2023).

Safety And Hazards

Tetrahydroalstonine is harmful if swallowed and in contact with skin . It is recommended to wear protective gloves/protective clothing/eye protection/face protection/hearing protection when handling it .

Future Directions

Tetrahydroalstonine has shown promising protective effects against OGD/R-induced neuronal injury by autophagy regulation through the Akt/mTOR pathway . This suggests potential future research directions in exploring its therapeutic applications in conditions such as ischemic stroke .

properties

IUPAC Name

methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTOGORTSDXSFK-DLLGKBFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201020629
Record name Tetrahydroalstonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydroalstonine

CAS RN

6474-90-4
Record name Tetrahydroalstonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6474-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydroalstonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006474904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydroalstonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (19α,20α)-16,17-didehydro-19-methyloxayohimban-16-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TETRAHYDROALSTONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U62R2Y5Y2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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